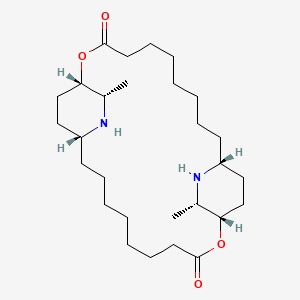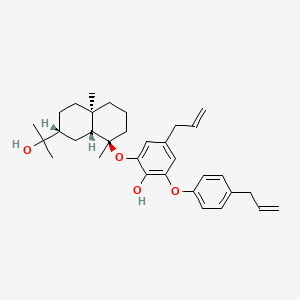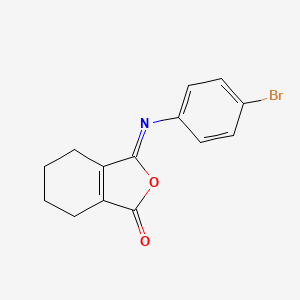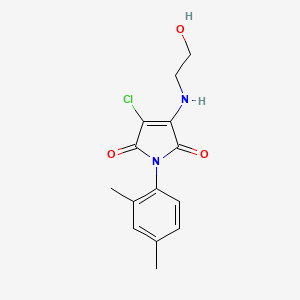
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is a member of maleimides.
Applications De Recherche Scientifique
Luminescent Polymers
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is utilized in the synthesis of luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrate strong fluorescence and high quantum yield, making them suitable for various applications in the field of optics and material science (Zhang & Tieke, 2008).
Crystal Structure Analysis
The compound plays a significant role in crystallography, helping to understand the molecular structure and effects of substituents on the nitrogen atom. Studies on similar pyrrolo[3,4-c]pyrrole derivatives provide insights into molecular geometry and intramolecular interactions, which are crucial in the design of new materials and drugs (Fujii et al., 2002).
Photoluminescent Conjugated Polymers
The application extends to the development of photoluminescent conjugated polymers, which are important for electronic applications due to their good solubility, processability, and photochemical stability. These polymers show strong photoluminescence and are potentially useful in electronic and optical devices (Beyerlein & Tieke, 2000).
Novel Chemical Syntheses
It's involved in the synthesis of novel chemical compounds, such as spiro-heterocyclic derivatives. These syntheses contribute to the expansion of organic chemistry, providing new compounds that can be evaluated for various industrial and pharmacological uses (Bubnov et al., 2012).
Antibacterial Agent Synthesis
This compound has been used in the synthesis of novel antibacterial agents. The structure of these synthesized compounds has been determined using various analytical methods, and their antibacterial efficacy has been evaluated, contributing to the search for new antibacterial drugs (Sheikh et al., 2009).
Propriétés
Formule moléculaire |
C14H15ClN2O3 |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-3-4-10(9(2)7-8)17-13(19)11(15)12(14(17)20)16-5-6-18/h3-4,7,16,18H,5-6H2,1-2H3 |
Clé InChI |
IWUGKOQICVHWPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)



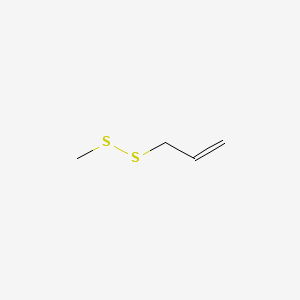
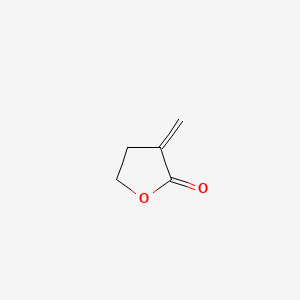


![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)
